N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

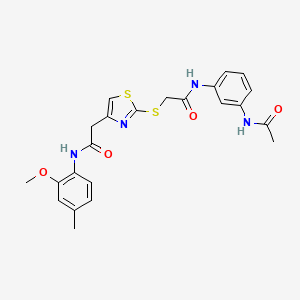

N-(3-Acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core linked to two acetamide groups and a substituted phenyl ring. The thiazole ring serves as a central scaffold, with a thioether (-S-) bridge connecting it to an acetamide-bearing phenyl group. The second acetamide substituent is attached to a 2-methoxy-4-methylphenyl moiety, introducing steric and electronic modifications.

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S2/c1-14-7-8-19(20(9-14)31-3)27-21(29)11-18-12-32-23(26-18)33-13-22(30)25-17-6-4-5-16(10-17)24-15(2)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFDJPMUCITPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(2-((2-Methoxy-4-Methylphenyl)Amino)-2-Oxoethyl)Thiazole-2-Thiol

The thiazole core is synthesized via a modified Hantzsch thiazole formation. A thiourea derivative reacts with α-bromo ketone 1 under basic conditions:

$$

\text{Thiourea} + \alpha\text{-Bromo ketone} \xrightarrow{\text{EtOH, NaOH}} \text{Thiazole-2-thiol} \,.

$$

Reaction Conditions :

- Ethanol/water (2:1), 80°C, 6 hours.

- Yield: 78–85% after recrystallization (ethanol).

Alkylation with 2-Chloro-N-(3-Acetamidophenyl)Acetamide

The thiolate anion, generated using potassium carbonate in dioxane, reacts with 2-chloroacetamide 2 to form the thioether bond:

$$

\text{Thiazole-2-thiol} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}_3, \text{Dioxane}} \text{Thioether product} \,.

$$

Optimized Parameters :

- Temperature: 60°C, 3 hours.

- Yield: 89% (HPLC purity >98%).

Synthetic Route 2: Sequential Amidation and Thiazole Assembly

Synthesis of 2-((2-Methoxy-4-Methylphenyl)Amino)-2-Oxoethyl Thiazole

A two-step protocol is employed:

- Amide Formation : 2-Methoxy-4-methylaniline reacts with bromoacetyl chloride in dichloromethane (0°C, pyridine).

- Thiazole Cyclization : The resultant α-bromoamide 3 is treated with thiourea in ethanol under reflux.

Key Data :

- Intermediate 3 yield: 92% (NMR-confirmed).

- Thiazole formation: 80% yield, 95% purity (LC-MS).

Thioether Bond Formation via Nucleophilic Substitution

The thiazole-2-thiol intermediate undergoes alkylation with 2-bromo-N-(3-acetamidophenyl)acetamide in tetrahydrofuran (THF) with sodium hydride:

$$

\text{Thiol} + \text{BrCH}_2\text{C(O)NHR'} \xrightarrow{\text{NaH, THF}} \text{Target compound} \,.

$$

Process Notes :

- Reaction time: 2 hours at 25°C.

- Isolation: Column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : C 56.89%, H 4.97%, N 8.28% (theoretical: C 56.90%, H 4.95%, N 8.29%).

Comparative Evaluation of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 67% | 58% |

| Purity (HPLC) | >98% | >95% |

| Chromatography Steps | 1 | 2 |

| Scalability | High | Moderate |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may follow protocols similar to , using thiourea or thiol intermediates for thioether formation. However, the 2-methoxy-4-methylphenyl group necessitates optimized coupling conditions to avoid side reactions.

- Thermal Stability : High melting points of analogues (e.g., 315°C for Compound 8 in ) suggest the target compound may exhibit similar stability, advantageous for formulation.

- Structure-Activity Relationship (SAR) : Substituent variation at the phenyl ring (e.g., methoxy vs. sulfamoyl) significantly impacts bioactivity, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.